

N6-Carboxymethyl-ATP: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B15548644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Carboxymethyl-ATP is a synthetic analog of adenosine triphosphate (ATP) characterized by the substitution of a carboxymethyl group at the N6 position of the adenine base. This modification positions it within the broad class of N6-substituted purine nucleotides, which are invaluable tools in biochemical and pharmacological research. These analogs have been instrumental in elucidating the function of ATP-dependent enzymes, developing selective inhibitors, and probing the structural requirements of nucleotide-binding sites. This technical guide provides a comprehensive overview of the putative mechanism of action of **N6-Carboxymethyl-ATP**, drawing upon data from closely related N6-modified ATP analogs. The information presented herein is intended to serve as a foundational resource for researchers designing experiments and for professionals in drug development exploring novel therapeutic strategies.

Core Mechanism of Action: Interaction with ATP-Binding Proteins

The primary mechanism of action of **N6-Carboxymethyl-ATP**, like other ATP analogs, is its interaction with proteins that bind ATP. These proteins primarily include kinases and ATPases. The introduction of the carboxymethyl group at the N6 position can modulate the binding affinity and the subsequent catalytic activity of these enzymes.

Interaction with Kinases

Kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. The N6 position of the adenine ring is located within the ATP-binding pocket of most kinases and modifications at this site can have significant effects on binding and catalysis.

Studies on closely related N6-substituted ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP, have revealed several key aspects of their interaction with kinases:

- **Substrate Activity:** Some N6-modified ATP analogs can act as phosphate donors for certain kinases. For instance, N6-methyl-ATP has been shown to support the phosphorylation reaction mediated by GSK3 β [1]. This suggests that **N6-Carboxymethyl-ATP** may also serve as a substrate for a subset of kinases, enabling the transfer of its gamma-phosphate to their respective substrates.
- **Altered Binding Affinity:** The bulky and charged nature of the carboxymethyl group is expected to alter the binding affinity of **N6-Carboxymethyl-ATP** for the ATP-binding pocket of kinases compared to native ATP. The specific effect, whether an increase or decrease in affinity, will depend on the topology and amino acid composition of the individual kinase's active site.
- **Selective Inhibition:** Modifications at the N6 position have been exploited to create selective inhibitors for specific kinases. Often, wild-type kinases show reduced affinity for bulky N6-substituted ATP analogs, a property that has been leveraged in chemical genetics to study the function of engineered kinases with modified ATP-binding pockets that readily accept these analogs[2]. It is plausible that **N6-Carboxymethyl-ATP** could exhibit selective inhibitory activity against certain kinases.
- **Coenzymic Activity:** A structurally similar analog, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been shown to retain significant coenzymic activity with hexokinase, with an activity of 88% relative to ATP. This provides strong evidence that **N6-Carboxymethyl-ATP** is likely to be an active ATP analog for at least some kinases.

Interaction with ATPases

ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a reaction that releases energy to drive various cellular processes. The interaction of N6-modified

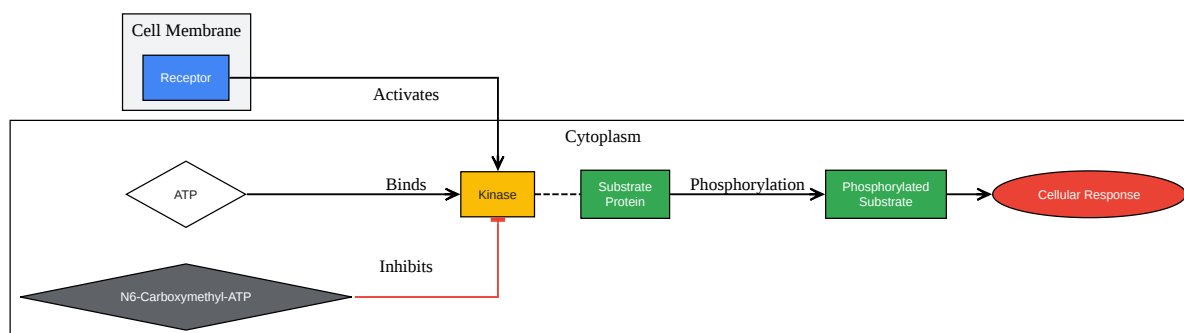
ATP analogs with ATPases has also been investigated.

- **Inhibition of ATPase Activity:** N6-substituted ATP analogs have been shown to inhibit the ATPase activity of certain enzymes. For example, various N6-alkyl and N6-aryl ATP analogs can inhibit the hydrolysis of ATP by myosin-I. This suggests that **N6-Carboxymethyl-ATP** could function as an inhibitor of specific ATPases. The negatively charged carboxymethyl group may influence interactions within the nucleotide-binding site, preventing the proper conformational changes required for hydrolysis.

Signaling Pathways

Based on the interactions of related N6-substituted adenosine analogs with various protein targets, **N6-Carboxymethyl-ATP** could potentially modulate several signaling pathways. For example, N6-substituted adenosine analogues have been identified as inhibitors of the JAK2/STAT3 signaling pathway, which is crucial in cancer cell signaling[3]. While these were not ATP analogs, it highlights that the N6-modified adenine scaffold can be a pharmacophore for targeting key signaling molecules.

If **N6-Carboxymethyl-ATP** is found to selectively inhibit a particular kinase, it would consequently modulate the downstream signaling cascade regulated by that kinase. A hypothetical signaling pathway diagram illustrating the potential inhibitory effect of **N6-Carboxymethyl-ATP** on a generic kinase pathway is presented below.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by **N6-Carboxymethyl-ATP**.

Data Presentation: Quantitative Analysis of N6-Substituted ATP Analogs

Due to the lack of specific quantitative data for **N6-Carboxymethyl-ATP** in the current literature, the following tables summarize data for closely related N6-modified ATP analogs to provide a comparative context for its potential activity.

Table 1: Coenzymic Activity of N6-Substituted ATP Analogs with Kinases

ATP Analog	Kinase	Relative Activity (% of ATP)	Reference
N6-Methyl-ATP	GSK3 β	Supported Phosphorylation	[1]
N6-[(2-carboxyethyl)thiomethyl]-ATP	Hexokinase	88	
N6,N6-bis[(2-carboxyethyl)thiomethyl]-ATP	Hexokinase	60	

Table 2: Kinetic Data for N6-Substituted ATP Analogs with Kinases

ATP Analog	Kinase	KM (μ M)	kcat/KM (min-1M-1)	Reference
N6-(benzyl)-ATP	v-Src (T338G)	-	-	[4]
ATP	CDK2 (F80G)/E	530	5.0 x 10 ⁴	[4]

Note: A comprehensive understanding of enzyme kinetics involves differentiating between several key parameters:

- **K_d (Dissociation Constant):** A measure of the affinity of a ligand for a protein. A lower K_d indicates a higher binding affinity.
- **K_i (Inhibition Constant):** The dissociation constant for the binding of an inhibitor to an enzyme. It is a measure of the inhibitor's potency.
- **IC₅₀ (Half-maximal Inhibitory Concentration):** The concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under a specific set of experimental conditions. The IC₅₀ value is dependent on the substrate concentration.
- **Cheng-Prusoff Equation:** This equation is often used to convert an experimentally determined IC₅₀ value to a K_i value, which is a more fundamental measure of inhibitor

potency. The equation for a competitive inhibitor is: $K_i = IC_{50} / (1 + [S]/K_M)$, where $[S]$ is the substrate concentration and K_M is the Michaelis constant of the substrate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action of **N6-Carboxymethyl-ATP**. The following are representative protocols for key experiments, adapted from studies on related ATP analogs.

In Vitro Kinase Assay

This assay determines if **N6-Carboxymethyl-ATP** can act as a phosphate donor for a specific kinase.

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
- **Enzyme and Substrate:** Add the purified kinase of interest and its specific substrate (peptide or protein) to the reaction mixture.
- **Initiation of Reaction:** Initiate the reaction by adding a defined concentration of **N6-Carboxymethyl-ATP**. A parallel reaction with ATP should be run as a positive control.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
- **Termination of Reaction:** Stop the reaction by adding a quenching solution (e.g., 3% phosphoric acid or by heating).
- **Detection of Phosphorylation:** Quantify the phosphorylation of the substrate. This can be done using various methods:
 - **Radiolabeling:** Use [γ -³²P]-**N6-Carboxymethyl-ATP** (if available) and detect the incorporation of ³²P into the substrate by autoradiography or scintillation counting.

- Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate and detect it via Western blotting or ELISA.
- Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to identify and quantify the phosphorylated substrate.

ATPase Activity Assay

This assay measures the ability of **N6-Carboxymethyl-ATP** to be hydrolyzed by an ATPase or its potential to inhibit the hydrolysis of ATP.

Protocol:

- Reaction Buffer: Prepare a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM DTT).
- Enzyme: Add the purified ATPase to the reaction buffer.
- Substrate/Inhibitor Addition:
 - To test for hydrolysis: Add **N6-Carboxymethyl-ATP** as the substrate.
 - To test for inhibition: Add a fixed concentration of ATP as the substrate, along with varying concentrations of **N6-Carboxymethyl-ATP**.
- Incubation: Incubate at the enzyme's optimal temperature for a set time.
- Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released. A common method is the Malachite Green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.

Competitive Binding Assay

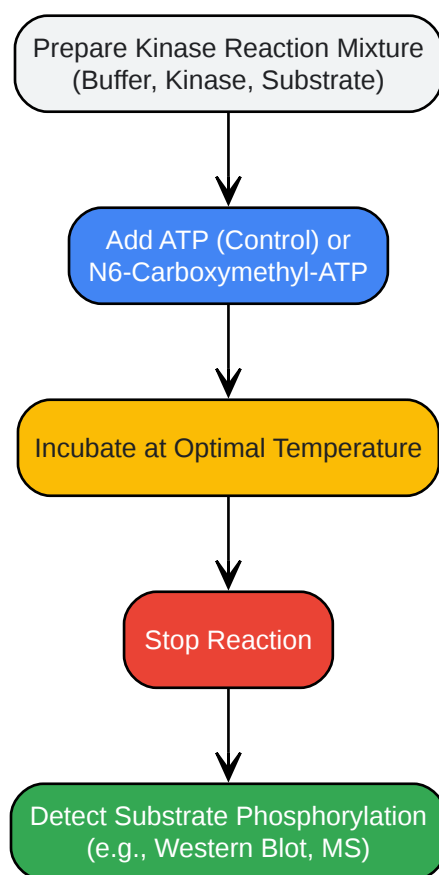
This assay can be used to determine the binding affinity of **N6-Carboxymethyl-ATP** to an ATP-binding protein.

Protocol:

- **Labeled Ligand:** Use a labeled (e.g., fluorescent or radioactive) ATP analog with known binding characteristics for the protein of interest.
- **Incubation:** Incubate the protein with a fixed concentration of the labeled ligand and varying concentrations of unlabeled **N6-Carboxymethyl-ATP**.
- **Equilibration:** Allow the binding reaction to reach equilibrium.
- **Separation of Bound and Free Ligand:** Separate the protein-ligand complexes from the unbound labeled ligand (e.g., using filter binding assays or size-exclusion chromatography).
- **Quantification:** Quantify the amount of bound labeled ligand.
- **Data Analysis:** Plot the amount of bound labeled ligand as a function of the **N6-Carboxymethyl-ATP** concentration. The IC₅₀ value (the concentration of **N6-Carboxymethyl-ATP** that displaces 50% of the labeled ligand) can be determined and used to calculate the K_i.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro kinase assay.

Conclusion

N6-Carboxymethyl-ATP is a promising tool for the study of ATP-dependent enzymes. Based on the behavior of structurally related N6-substituted ATP analogs, it is likely to exhibit a range of activities, including serving as a substrate for some kinases, inhibiting others, and potentially modulating the activity of ATPases. Its unique carboxymethyl group offers possibilities for altered binding affinities and selectivities compared to other N6-modifications. The experimental protocols and workflows provided in this guide offer a starting point for the detailed characterization of the mechanism of action of **N6-Carboxymethyl-ATP**. Further empirical studies are essential to fully elucidate its specific molecular targets and its effects on cellular signaling pathways, which will ultimately determine its utility as a research tool and its potential for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase C δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- To cite this document: BenchChem. [N6-Carboxymethyl-ATP: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548644#n6-carboxymethyl-atp-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com